

CAS number and IUPAC name for 8-Methylchroman-4-amine

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Compound of Interest

Compound Name: 8-Methylchroman-4-amine

Cat. No.: B1591170

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An In-Depth Technical Guide to **8-Methylchroman-4-amine** for Advanced Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of **8-Methylchroman-4-amine**, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document details the compound's chemical identity, including its stereoisomeric forms, CAS numbers, and IUPAC nomenclature. A detailed, field-proven methodology for its synthesis via reductive amination of 8-Methylchroman-4-one is presented, accompanied by a thorough discussion of the underlying chemical principles and experimental considerations. Furthermore, this guide outlines the standard analytical techniques for structural elucidation and purity assessment. The therapeutic potential of the chroman-4-amine scaffold is explored, with a focus on its role as a key building block for pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on **8-Methylchroman-4-amine**.

Introduction: The Significance of the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with diverse biological activities. The incorporation of an amine group at the C4 position

introduces a critical pharmacophore, enabling interactions with a wide array of biological targets. Specifically, chiral 4-aminochroman derivatives have been identified as valuable intermediates for developing potent agents targeting conditions like hypotension and inflammatory pain.[1] This guide focuses on the 8-methyl substituted analogue, **8-Methylchroman-4-amine**, providing the foundational knowledge required for its synthesis, characterization, and application in a research and development setting.

Chemical Identity and Physicochemical Properties

8-Methylchroman-4-amine is a chiral molecule, existing as two enantiomers, (S) and (R), as well as a racemic mixture. It is crucial for researchers to distinguish between these forms, as stereochemistry often dictates biological activity.

The authoritative IUPAC name for the (S)-enantiomer is (4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine.[2] The corresponding (R)-enantiomer is named (4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine.

Table 1: Chemical Identifiers and Properties of **8-Methylchroman-4-amine** Enantiomers

Property	(S)-8-Methylchroman-4-amine	(R)-8-Methylchroman-4-amine
CAS Number	1213596-97-4[2]	1213065-29-2
IUPAC Name	(4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine[2]	(4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine
Molecular Formula	C ₁₀ H ₁₃ NO[2]	C ₁₀ H ₁₃ NO
Molecular Weight	163.22 g/mol [2]	163.22 g/mol
Synonyms	(4S)-8-methylchroman-4-amine, (S)-8-Methyl-chroman-4-ylamine[2]	(4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine

Note: A CAS number for the racemic mixture (754958-74-2) also exists.[3]

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for preparing **8-Methylchroman-4-amine** is the reductive amination of the corresponding ketone, 8-Methylchroman-4-one (CAS: 49660-56-2). [4] This two-step, one-pot process is efficient and highly adaptable for producing primary, secondary, or tertiary amines.

Core Reaction: Reductive Amination

The reaction proceeds via two key stages:

- **Imine Formation:** The carbonyl group of 8-Methylchroman-4-one reacts with an ammonia source (e.g., ammonium acetate, ammonia in ethanol) under mildly acidic conditions to form an intermediate imine (or iminium ion). The acid catalyst is crucial for activating the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.
- **Reduction:** A reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product. Sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) are preferred reagents for this step due to their mild nature and tolerance of the slightly acidic conditions required for imine formation. They are less likely to reduce the starting ketone before imine formation is complete.

Detailed Experimental Protocol

Objective: To synthesize racemic **8-Methylchroman-4-amine** from 8-Methylchroman-4-one.

Materials:

- 8-Methylchroman-4-one
- Ammonium Acetate (NH_4OAc)
- Sodium Cyanoborohydride (NaBH_3CN)
- Methanol (MeOH), Anhydrous
- Glacial Acetic Acid (optional, for pH adjustment)

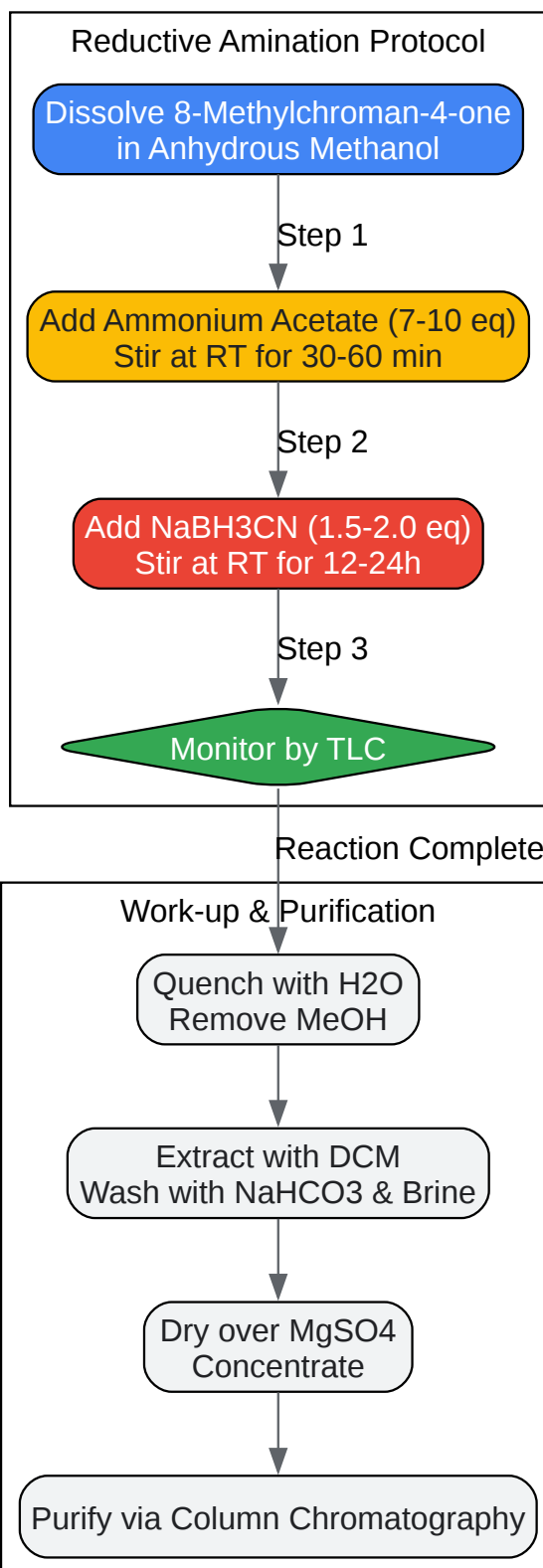
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Rotary Evaporator
- Standard Glassware for organic synthesis

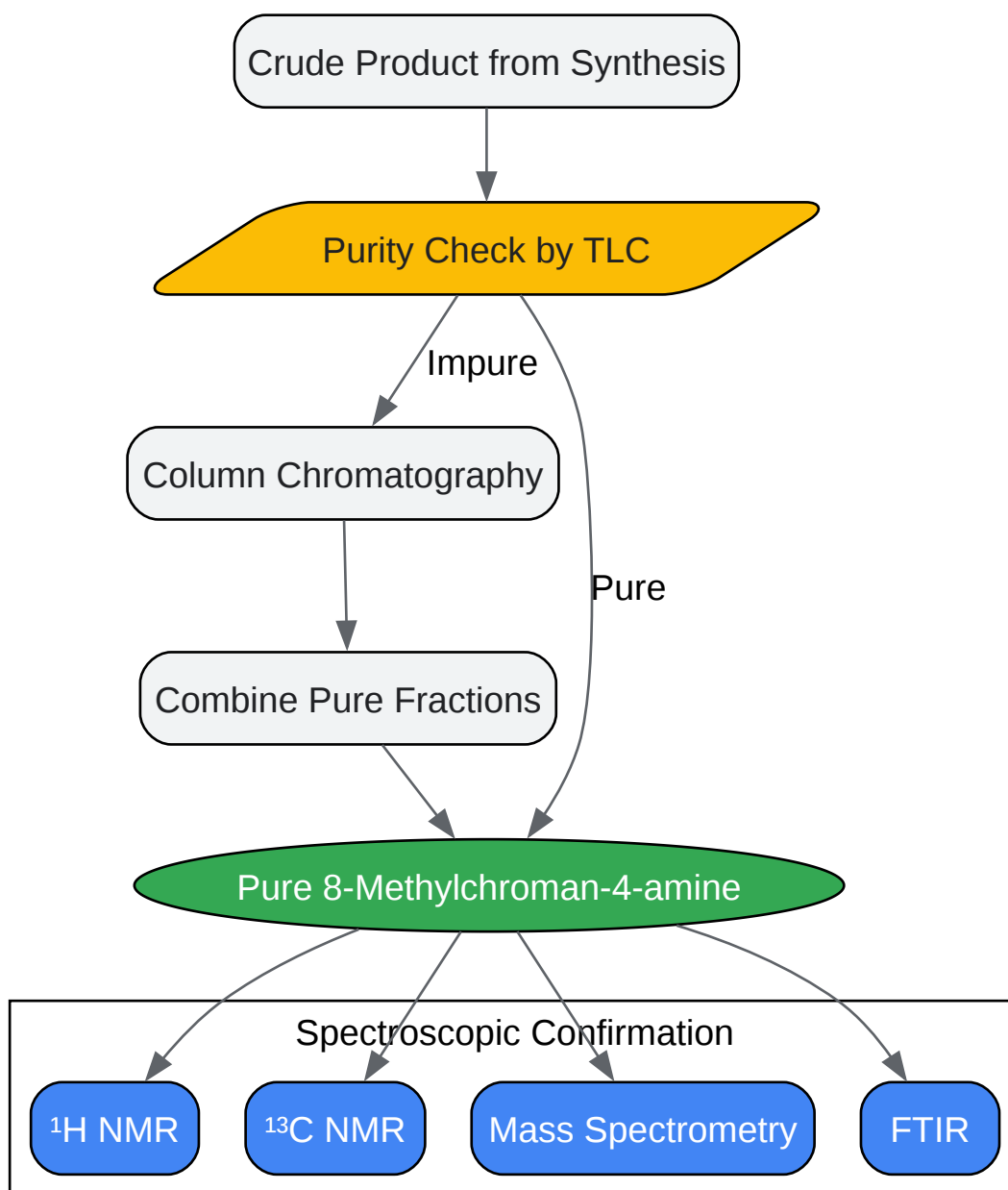
Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 8-Methylchroman-4-one (1.0 eq). Dissolve it in anhydrous methanol (approx. 10-15 mL per gram of ketone).
- **Imine Formation:** Add ammonium acetate (7-10 eq) to the solution. The large excess of the ammonia source drives the equilibrium towards imine formation. Stir the mixture at room temperature for 30-60 minutes. The pH should be weakly acidic (pH 5-6); if necessary, a drop of glacial acetic acid can be added.
- **Reduction:** Carefully add sodium cyanoborohydride (1.5-2.0 eq) to the mixture in portions. Caution: NaBH_3CN is toxic and can release HCN gas under strongly acidic conditions. Handle in a well-ventilated fume hood. Stir the reaction mixture at room temperature for 12-24 hours.
- **Work-up and Extraction:**
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Once complete, quench the reaction by slowly adding water.
 - Reduce the volume of methanol using a rotary evaporator.
 - Add dichloromethane (DCM) to the aqueous residue and transfer to a separatory funnel.

- Neutralize any remaining acid by washing with saturated NaHCO_3 solution.
- Separate the organic layer. Extract the aqueous layer two more times with DCM.
- Combine the organic layers and wash with brine to remove residual water.
- Drying and Concentration: Dry the combined organic phase over anhydrous MgSO_4 or Na_2SO_4 . Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **8-Methylchroman-4-amine**.
- Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram





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Caption: Standard workflow for purification and characterization.

Applications in Drug Discovery

The **8-Methylchroman-4-amine** moiety is a valuable building block for constructing more complex molecules with therapeutic potential. Its primary amine provides a versatile handle for derivatization through amide bond formation, alkylation, or participation in further multi-component reactions.

The chroman-4-amine scaffold is particularly noted for its role in the development of bradykinin B1 receptor antagonists. The bradykinin B1 receptor is a G-protein coupled receptor implicated in pain and inflammation, making it an attractive target for novel analgesics and anti-inflammatory drugs. The specific structure of **8-Methylchroman-4-amine**, with its defined stereocenter and aromatic substitution, allows for precise tuning of receptor affinity and selectivity, ADME properties, and overall pharmacological profile.

Safety, Handling, and Storage

As with any amine-containing organic compound, **8-Methylchroman-4-amine** should be handled with appropriate care in a laboratory setting.

- **Handling:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. * **Toxicity:** While specific toxicity data for this compound is not readily available, it should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

8-Methylchroman-4-amine represents a key molecular scaffold with significant potential for the development of novel therapeutics. This guide has provided a comprehensive, technically grounded overview of its chemical identity, a reliable protocol for its synthesis, and a framework for its analytical characterization. By understanding the principles and methodologies outlined herein, researchers and drug development professionals are well-equipped to leverage this valuable compound in their discovery programs.

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